molecular formula C16H13ClN2O2 B1344682 3-[4-(Benzyloxy)phenyl]-5-(chloromethyl)-1,2,4-oxadiazole CAS No. 937650-48-1

3-[4-(Benzyloxy)phenyl]-5-(chloromethyl)-1,2,4-oxadiazole

Cat. No.: B1344682
CAS No.: 937650-48-1
M. Wt: 300.74 g/mol
InChI Key: SKQJNKCXEAWCGM-UHFFFAOYSA-N
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Description

3-[4-(Benzyloxy)phenyl]-5-(chloromethyl)-1,2,4-oxadiazole is an organic compound with the molecular formula C16H13ClN2O2. It is a member of the oxadiazole family, which is known for its diverse applications in medicinal chemistry, materials science, and organic synthesis. This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, a chloromethyl group, and an oxadiazole ring, making it a versatile molecule for various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Benzyloxy)phenyl]-5-(chloromethyl)-1,2,4-oxadiazole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[4-(Benzyloxy)phenyl]-5-(chloromethyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: LiAlH4, NaBH4, H2/Pd-C

    Substitution: Nucleophiles (amines, thiols, alcohols), bases (K2CO3, NaOH)

Major Products

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Amines, reduced oxadiazole derivatives

    Substitution: Substituted oxadiazole derivatives

Scientific Research Applications

3-[4-(Benzyloxy)phenyl]-5-(chloromethyl)-1,2,4-oxadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-(Benzyloxy)phenyl]-5-(chloromethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(Benzyloxy)phenyl]-5-(chloromethyl)-1,2,4-oxadiazole is unique due to the presence of both the benzyloxy and chloromethyl groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

5-(chloromethyl)-3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2/c17-10-15-18-16(19-21-15)13-6-8-14(9-7-13)20-11-12-4-2-1-3-5-12/h1-9H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKQJNKCXEAWCGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NOC(=N3)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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